molecular formula C17H19N7O B12247537 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B12247537
M. Wt: 337.4 g/mol
InChI Key: SPPZPTVGNGVBAW-UHFFFAOYSA-N
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Description

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine and triazole rings, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include methoxyphenyl derivatives, piperazine, and triazole precursors .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Advanced techniques such as continuous flow chemistry may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interaction with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific structural features and its high affinity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in various therapeutic areas .

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C17H19N7O/c1-25-15-5-3-2-4-14(15)22-6-8-23(9-7-22)16-10-17(20-12-19-16)24-13-18-11-21-24/h2-5,10-13H,6-9H2,1H3

InChI Key

SPPZPTVGNGVBAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4

Origin of Product

United States

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